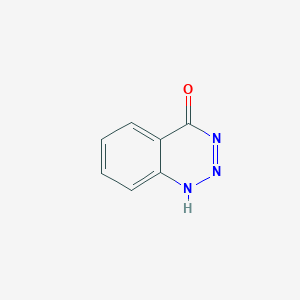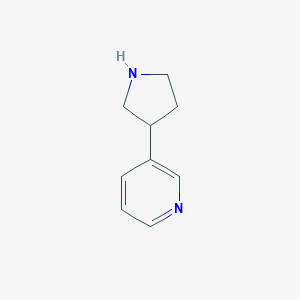
3-(Pyrrolidin-3-yl)pyridine
Vue d'ensemble
Description
3-(Pyrrolidin-3-yl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine moiety. The pyrrolidine ring is a five-membered lactam (a cyclic amide), which is a common structural motif in many natural products and pharmaceuticals. The pyridine ring is a basic heteroaromatic ring, often found in compounds with various biological activities. The combination of these two rings in 3-(Pyrrolidin-3-yl)pyridine suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through several methods. One approach is the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields pyrrolidines with high diastereoselectivity . Another method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of pyrrolidines bearing various stereochemical patterns . These methods highlight the synthetic versatility of pyrrolidine derivatives and could potentially be applied or adapted for the synthesis of 3-(Pyrrolidin-3-yl)pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolidine and pyridine derivatives can be complex, with potential for various stereoisomers. For instance, the synthesis of pyrrolidines often results in the formation of cis and trans diastereomers, depending on the substituents and the synthetic route . The presence of substituents can also influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical properties and reactivity .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a wide range of chemical reactions. The presence of an amine can facilitate the formation of azomethine ylides, which can undergo 1,3-dipolar cycloadditions to form various pyrrolidine structures with high enantioselectivity . Additionally, the reactivity of the pyrrolidine ring can be harnessed for the synthesis of conducting polymers, as demonstrated by the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes . The versatility in chemical reactions of pyrrolidine derivatives suggests that 3-(Pyrrolidin-3-yl)pyridine could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure. For example, the introduction of bulky substituents can lead to the formation of sterically hindered complexes with unique properties, such as high-spin states and potential spin-state transitions . The stability of these compounds can be affected by their oxidation potentials, which are important for their applications in conducting materials . The intermolecular interactions, such as hydrogen bonding, also play a crucial role in determining the physical properties of these compounds .
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold is prized for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation". Bioactive molecules with the pyrrolidine ring, including derivatives like pyrrolizines and prolinol, exhibit selective target activity. This review highlights the influence of steric factors on biological activity, structure-activity relationships, and the significance of stereogenicity in drug design (Li Petri et al., 2021).
Pyridine Derivatives in Medicinal Applications
Pyridine and its derivatives are pivotal in various fields, including medicine. This review covers the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their broad spectrum of biological activities. Pyridine derivatives are vital for modern medicinal applications, showcasing their importance in the development of new therapeutic agents (Altaf et al., 2015).
Pyridine-Based Agrochemicals Discovery
Pyridine-based compounds are critical as agrochemicals, serving as fungicides, insecticides, and herbicides. This review explores the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, demonstrating the efficiency of discovering novel lead compounds in the agrochemical field. It aims to inspire researchers in both agrochemical and pharmaceutical discovery processes (Guan et al., 2016).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit significant antiviral activities against a wide range of viruses, including HIV, HCV, HBV, RSV, and CMV. This review classifies pyridine derivatives into two categories: pyridine-containing heterocycles and pyridine fused rings, from 2000 to 2020. It discusses the structure-activity relationship and action mechanisms of these derivatives, underscoring their potential as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Pyridine Derivatives as Anticancer Agents
This review focuses on the recent advancements in pyridine-based heterocycles as potent anticancer agents from 2017 to 2021. Pyridine derivatives, known for their diverse pharmacological properties, have been explored for novel therapeutic agents against various kinds of cancer. The review compares the performance of pyridine derivatives with standard drugs against different cancer cell lines, supporting new designs for active and less toxic chemotherapeutic agents (Alrooqi et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDYUPZUHCHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933903 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)pyridine | |
CAS RN |
150281-46-2 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



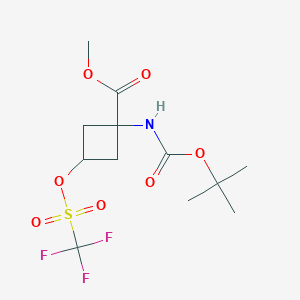
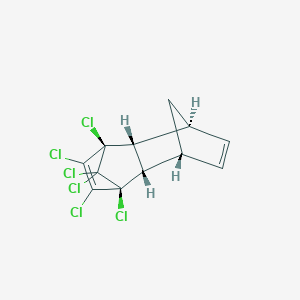
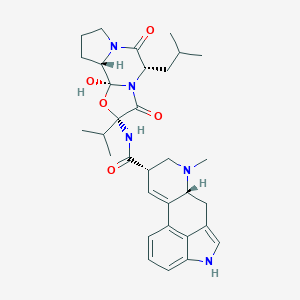
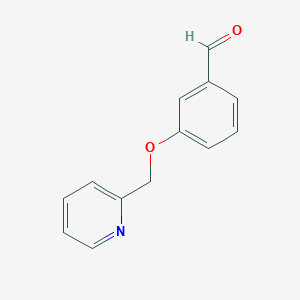
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
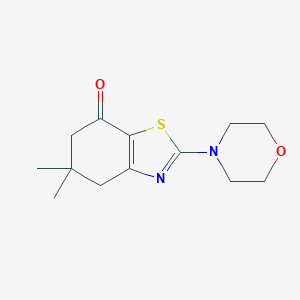

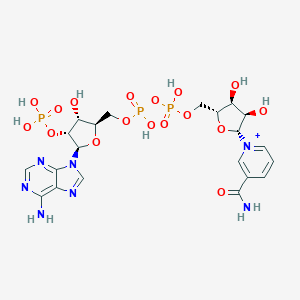
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

